molecular formula C18H25ClN2O3S B7711240 {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperidin-1-yl)methanone

{1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B7711240
M. Wt: 384.9 g/mol
InChI Key: SVFJSPGPKBKHIS-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl sulfonyl group and a methylpiperidinyl methanone group

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c1-14-8-11-20(12-9-14)18(22)15-3-2-10-21(13-15)25(23,24)17-6-4-16(19)5-7-17/h4-7,14-15H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFJSPGPKBKHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using a chlorophenyl sulfonyl chloride reagent under basic conditions.

    Attachment of the Methylpiperidinyl Methanone Group: The final step involves the reaction of the intermediate with a methylpiperidinyl methanone derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules. It may also serve as a lead compound in the development of new drugs.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperidin-1-yl)methanone
  • {1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperidin-1-yl)methanone
  • {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-phenylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chlorophenyl sulfonyl group and a methylpiperidinyl methanone group allows for diverse interactions and reactivity, making it a versatile compound for various applications.

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